N-Ethyl-N-(2-hydroxyethyl)nitrosamine

Carcinogen Metabolism Cytochrome P450 Chemical Toxicology

N-Ethyl-N-(2-hydroxyethyl)nitrosamine (EHEN, CAS 13147-25-6) is a synthetic N-nitroso compound classified as an organic N-nitroso compound and a primary alcohol. It is a structural analog of N-nitrosodiethylamine (DEN) in which one ethyl group is replaced by a 2-hydroxyethyl group.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 13147-25-6
Cat. No. B110614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-(2-hydroxyethyl)nitrosamine
CAS13147-25-6
Synonyms2-(Ethylnitrosoamino)ethanol;  N-(2-Hydroxyethyl)-N-ethylnitrosamine;  N-Nitroso-2-(ethylamino)ethanol;  N-Nitroso-N-ethyl-2-hydroxyethylamine;  N-Nitrosoethyl-2-hydroxyethylamine; 
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCCN(CCO)N=O
InChIInChI=1S/C4H10N2O2/c1-2-6(5-8)3-4-7/h7H,2-4H2,1H3
InChIKeyHNQBPUIXFDQDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-N-(2-hydroxyethyl)nitrosamine (CAS 13147-25-6): A Defined Nitrosamine Carcinogen for Experimental Oncology Research and Procurement


N-Ethyl-N-(2-hydroxyethyl)nitrosamine (EHEN, CAS 13147-25-6) is a synthetic N-nitroso compound classified as an organic N-nitroso compound and a primary alcohol [1]. It is a structural analog of N-nitrosodiethylamine (DEN) in which one ethyl group is replaced by a 2-hydroxyethyl group [2]. This modification confers distinct metabolic and organotropic carcinogenicity profiles, making it a valuable tool for inducing specific tumor models in experimental animals [3]. EHEN is primarily utilized as a carcinogenic agent in preclinical research to study the mechanisms of chemical carcinogenesis, particularly in the kidney and liver of rats and the lungs of mice [4].

Why N-Ethyl-N-(2-hydroxyethyl)nitrosamine (EHEN) Cannot Be Replaced by Generic Nitrosamine Analogs


While N-nitrosodiethylamine (DEN) and N-nitrosodiethanolamine (NDELA) are also established carcinogens, their substitution for N-Ethyl-N-(2-hydroxyethyl)nitrosamine (EHEN) is scientifically invalid due to fundamental differences in metabolic activation pathways and resultant organ-specific tumor spectra. EHEN undergoes a unique combination of alpha- and beta-oxidation, with the beta-oxidation of its 2-hydroxyethyl chain occurring at a rate slightly more rapid than alpha-hydroxylation of the same chain [1]. This contrasts sharply with NDELA, where beta-oxidation rates are 1.5 times that of alpha-hydroxylation [1], and with the exclusively alpha-hydroxylation-driven activation of DEN [2]. Consequently, EHEN induces a distinct pattern of carcinogenicity, primarily targeting the kidney and liver in rats, whereas DEN is predominantly a hepatic carcinogen and NDELA has a different target profile [3][4]. Procurement of a generic nitrosamine without these specific metabolic and organotropic properties will not replicate the experimental outcomes achievable with EHEN.

Quantitative Evidence for Selecting N-Ethyl-N-(2-hydroxyethyl)nitrosamine (EHEN) over Closest Analogs


EHEN vs. N-Nitrosodiethanolamine (NDELA): Distinct Microsomal Oxidation Kinetics Define Unique Activation Pathways

In rat liver microsomes, the beta-oxidation rate of the 2-hydroxyethyl group in EHEN is slightly more rapid than the alpha-hydroxylation of the same chain, a kinetic profile distinct from its analog N-nitrosodiethanolamine (NDELA). For NDELA, competitive microsomal oxidation at the beta-position occurs at a rate 1.5 times that of alpha-hydroxylation [1]. This difference in the relative rates of competing oxidative pathways dictates the formation of different reactive intermediates and, consequently, distinct DNA adduct profiles [2].

Carcinogen Metabolism Cytochrome P450 Chemical Toxicology

EHEN vs. N-Alkyl-N-(2-hydroxyethyl)nitrosamine Analogs: Lack of Bladder Carcinogenicity is a Definitive Organotropic Feature

In contrast to N-alkyl-N-(4-hydroxybutyl)nitrosamines, which are potent bladder carcinogens, N-alkyl-N-(2-hydroxyethyl)nitrosamines like EHEN are not carcinogenic to the urinary bladder but instead induce tumors in the liver and kidney [1]. This organotropism is directly linked to metabolism: the principal urinary metabolites of EHEN are 2-carboxyethyl and carboxymethyl compounds, whereas induction of bladder cancer requires the urinary excretion of metabolites with a 3-carboxypropyl chain [1].

Organotropic Carcinogenesis Urinary Bladder Cancer Metabolic Fate

EHEN vs. Its Own Metabolites: The Parent Compound, Not Metabolites, is the Proximate Renal Carcinogen in Rats

A direct comparison of the carcinogenicity of EHEN and its major beta-oxidation metabolites, N-ethyl-N-formylmethylnitrosamine (EFMN) and N-ethyl-N-carboxymethyl-nitrosamine (ECMN), revealed that only the parent compound EHEN induces renal tumors in rats when administered in drinking water for 2 weeks followed by a 30-week observation period [1]. In mice, both EHEN and its metabolites targeted the lungs, but in rats, the kidney was exclusively susceptible to the parent molecule [1].

Renal Carcinogenesis Metabolite Activity Structure-Activity Relationship

EHEN vs. Diethylnitrosamine (DEN): Distinct Mutation Frequency in the Tsc2 Tumor Suppressor Gene in Renal Cell Carcinoma

In a comparative study of chemically-induced renal cell carcinomas (RCs) in rats, Tsc2 gene mutations were identified in 2 out of 3 (67%) EHEN-induced RCs, compared to 1 out of 2 (50%) DEN-induced RCs [1]. This finding, while based on a small sample size, suggests a potential difference in the mutational mechanisms or target gene spectrum between these two related ethylating nitrosamines.

Renal Cell Carcinoma Tsc2 Gene Chemical Carcinogenesis

EHEN-Induced Hepatocellular Carcinoma (HCC) is Quantitatively Enhanced by Phenobarbital and Polychlorinated Biphenyl

In a two-stage carcinogenesis study in rats, administration of 0.05% phenobarbital (PB) or polychlorinated biphenyl (PCB) in the diet for 32 weeks after a 2-week initiation with 0.1% EHEN in drinking water resulted in a much higher incidence of hepatocellular carcinoma compared to controls given EHEN alone [1]. This demonstrates the utility of EHEN as an initiator in a well-defined, quantifiable liver tumor promotion model.

Hepatocellular Carcinoma Tumor Promotion Phenobarbital

EHEN's Renal and Hepatic Preneoplastic Lesions Exhibit Opposite Drug Metabolizing Enzyme Phenotypes

Immunohistochemical analysis of EHEN-induced preneoplastic lesions in rat liver and kidney revealed a striking divergence in enzyme expression [1]. Liver lesions showed a clear decrease in all forms of cytochrome P-450s and an increase in microsomal epoxide hydrolase (mEHb). In contrast, renal tubular lesions exhibited elevated levels of cytochrome P-450 PB3a and an early increase followed by a late decrease in mEHb [1].

Preneoplastic Lesions Cytochrome P450 Enzyme Phenotype

Validated Application Scenarios for Procuring N-Ethyl-N-(2-hydroxyethyl)nitrosamine (EHEN)


Multi-Organ Carcinogenesis Bioassay Initiation

EHEN is a validated initiator in the rat wide-spectrum organ carcinogenesis model, as demonstrated by a study where animals were sequentially injected with N-bis(2-hydroxypropyl)nitrosamine, EHEN (1500 mg/kg, i.g., twice), and 3,2'-dimethyl-4-aminobiphenyl to initiate target organs for subsequent testing of chemical modifiers [1]. Its established role in this multi-organ protocol makes it essential for comprehensive toxicological screening of environmental and pharmaceutical agents.

Renal Cell Carcinoma (RCC) Model Development

For research on renal cell carcinoma genetics, EHEN is a preferred initiating agent due to its specific targeting of the kidney in rats and its demonstrated ability to induce Tsc2 gene mutations in a subset of resulting RCCs [2]. This provides a relevant model for studying the molecular pathways involved in this cancer type, including the role of tumor suppressor genes like Tsc2.

Hepatocellular Carcinoma (HCC) Promotion Studies

A well-defined, two-stage hepatocarcinogenesis model relies on EHEN as the initiator, followed by promoters such as phenobarbital or polychlorinated biphenyl to significantly elevate the incidence of hepatocellular carcinoma [3]. This protocol is ideal for researchers screening compounds for potential tumor-promoting activity or for investigating the mechanisms of liver tumor promotion.

Comparative Metabolism and DNA Adduct Formation Studies

The unique metabolic profile of EHEN, characterized by competing alpha- and beta-oxidation pathways with distinct kinetics [4], makes it a valuable tool for studying the relationship between chemical structure, metabolic activation, and the formation of specific DNA adducts. Research comparing EHEN to analogs like NDELA can elucidate the structural determinants of nitrosamine carcinogenicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Ethyl-N-(2-hydroxyethyl)nitrosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.